molecular formula C14H11N3O3S B5691537 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzamide

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzamide

Cat. No.: B5691537
M. Wt: 301.32 g/mol
InChI Key: RBBYVNVBAQRAQI-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzamide is a chemical compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a benzamide moiety

Properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c15-13(18)9-5-1-3-7-11(9)16-14-10-6-2-4-8-12(10)21(19,20)17-14/h1-8H,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBYVNVBAQRAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzamide typically involves the reaction of 2-aminobenzamide with 2-chlorobenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which undergoes cyclization to form the benzothiazole ring. The reaction conditions generally include the use of a base such as triethylamine or sodium hydroxide, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chlorobenzoate
  • 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid
  • 1,2,4-Benzothiadiazine-1,1-dioxide derivatives

Uniqueness

2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]benzamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for various applications, particularly in medicinal chemistry where it can be used to design new therapeutic agents .

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